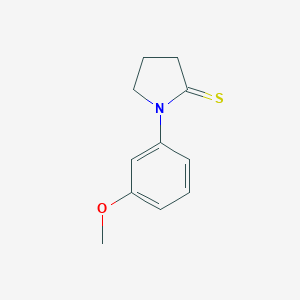
1-(3-Methoxyphenyl)pyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)pyrrolidine-2-thione, also known as MPTP, is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MPTP has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
Mécanisme D'action
The exact mechanism of action of 1-(3-Methoxyphenyl)pyrrolidine-2-thione is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are mediated through the inhibition of the NF-κB signaling pathway. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to modulate the expression of various genes involved in oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to have various biochemical and physiological effects. It has been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methoxyphenyl)pyrrolidine-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1-(3-Methoxyphenyl)pyrrolidine-2-thione is also stable under various conditions, making it suitable for long-term storage. However, one limitation of 1-(3-Methoxyphenyl)pyrrolidine-2-thione is its low solubility in water, which could affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1-(3-Methoxyphenyl)pyrrolidine-2-thione. One area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases. Another area of research is to explore its mechanism of action and identify the molecular targets involved. Furthermore, the development of more soluble derivatives of 1-(3-Methoxyphenyl)pyrrolidine-2-thione could improve its bioavailability and enhance its therapeutic potential.
Conclusion
In conclusion, 1-(3-Methoxyphenyl)pyrrolidine-2-thione is a promising compound for scientific research due to its antioxidant, anti-inflammatory, and antitumor properties. Its potential applications in various fields make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and identify its molecular targets.
Méthodes De Synthèse
1-(3-Methoxyphenyl)pyrrolidine-2-thione can be synthesized through a two-step process involving the reaction of 3-methoxybenzaldehyde with thiourea, followed by cyclization with propanediamine. The resulting product is a white crystalline powder with a melting point of 118-120°C.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)pyrrolidine-2-thione has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is its use as an antioxidant. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Another area of research is its anti-inflammatory properties. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to exhibit antitumor properties. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. This makes it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
116614-76-7 |
|---|---|
Nom du produit |
1-(3-Methoxyphenyl)pyrrolidine-2-thione |
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-13-10-5-2-4-9(8-10)12-7-3-6-11(12)14/h2,4-5,8H,3,6-7H2,1H3 |
Clé InChI |
LVILCODMVFOMHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCCC2=S |
SMILES canonique |
COC1=CC=CC(=C1)N2CCCC2=S |
Synonymes |
2-Pyrrolidinethione, 1-(3-methoxyphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







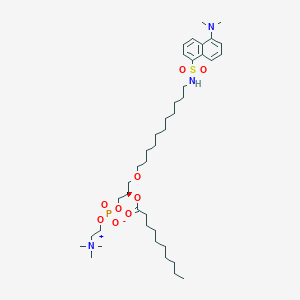
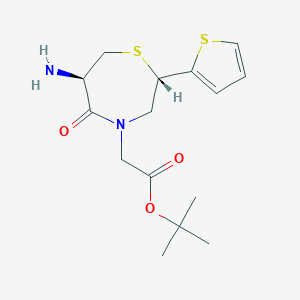
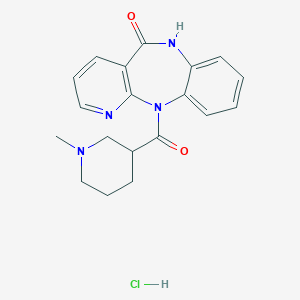
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
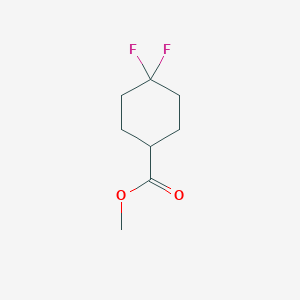
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)